N'-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide
Description
N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide is a complex organic compound with the molecular formula C16H14N4O7
Properties
Molecular Formula |
C16H14N4O7 |
|---|---|
Molecular Weight |
374.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O7/c1-2-27-14-7-10(6-13(15(14)21)20(25)26)9-17-18-16(22)11-4-3-5-12(8-11)19(23)24/h3-9,21H,2H2,1H3,(H,18,22)/b17-9+ |
InChI Key |
CVECAPFVUIHZLN-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in redox reactions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-{3-ethoxy-4-hydroxybenzylidene}-3-nitrobenzohydrazide
- N’-{3-ethoxy-4-hydroxybenzylidene}-4-nitrobenzohydrazide
- N’-{3-ethoxy-4-hydroxybenzylidene}-3-methylbenzohydrazide
- N’-{3-ethoxy-4-hydroxybenzylidene}-3-methoxybenzohydrazide
Uniqueness
N’-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}-3-nitrobenzohydrazide is unique due to the presence of both nitro and hydroxy groups on the benzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
